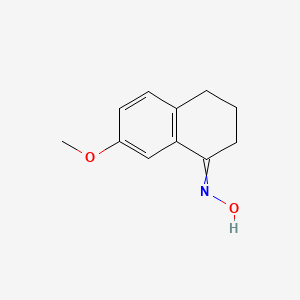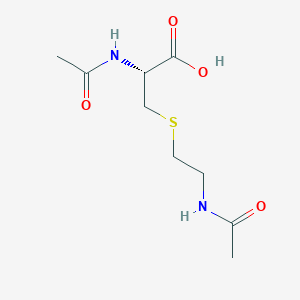
Dideschloro Florfenicol
Vue d'ensemble
Description
Dideschloro Florfenicol is a derivative of Florfenicol, a synthetic antibiotic belonging to the amphenicol class. It is characterized by the absence of chlorine atoms in its structure, which differentiates it from its parent compound. The molecular formula of this compound is C12H16FNO4S, and it is primarily used in veterinary medicine due to its broad-spectrum antibacterial properties .
Mécanisme D'action
Target of Action
Dideschloro Florfenicol (DDFF) is a derivative of Florfenicol, a broad-spectrum antibiotic widely used in veterinary medicine and aquaculture . The primary targets of Florfenicol, and by extension DDFF, are bacterial and mitochondrial protein synthesis . It inhibits the expression of mitochondrial DNA-encoded proteins that are integral parts of four mitochondrial respiratory chain complexes .
Mode of Action
DDFF disrupts the protein synthesis of bacteria and mitochondria, leading to antibacterial and toxic effects . The mode of action involves the inhibition of peptidyl transferase in both prokaryotic organisms and mitochondria, leading to mitochondrial protein synthesis inhibition and mitochondrial dysfunction .
Biochemical Pathways
DDFF affects several biochemical pathways. It disrupts the signaling transduction of pathways, especially the canonical Wnt pathway, and further inhibits the expression of target genes involved in regulating DNA replication, cell cycle, and pluripotency . This leads to the inhibition of proliferation and differentiation in DDFF-treated cells .
Pharmacokinetics
Studies on florfenicol-loaded niosomes (flns), a nano-sized pharmaceutical formulation, have shown that flns exhibited a substantially higher maximum plasma concentration (cmax) of florfenicol compared to free florfenicol . Furthermore, FLNs showed significantly higher area under the curve (AUC 0–t) than free Florfenicol, indicating improved oral bioavailability .
Action Environment
The action of DDFF can be influenced by environmental factors. For instance, the defluorination of Florfenicol, which is essential to eliminate its antibiotic resistance and detrimental effects, can be achieved by sulfidated nanoscale zerovalent iron (S-nZVI) . This process involves four dechlorination-promoted defluorination pathways of Florfenicol, depending on the presence of S-nZVI .
Analyse Biochimique
Biochemical Properties
Dideschloro Florfenicol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been shown to have an impact on the immunity and antioxidant activity in aquatic creatures
Cellular Effects
Its parent compound, Florfenicol, has been shown to significantly diminish proliferation viability and obstruct the directed differentiation of P19 stem cells . It is plausible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Studies on Florfenicol have shown that it functions by inhibiting ribosomal activity, which disrupts bacterial protein synthesis . It is possible that this compound exerts its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
Florfenicol is known to have low side effects and strong bactericidal effect, and a significant portion of it is not absorbed by the animal body and accumulates in the aquatic environment
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dideschloro Florfenicol involves the dechlorination of Florfenicol. This process can be achieved through various methods, including the use of sulfidated nanoscale zerovalent iron (S-nZVI) which facilitates the removal of chlorine atoms . The reaction typically occurs under mild conditions, with the presence of a catalyst such as iodine, cupric chloride dehydrate, or titanium tetrachloride, and solvents like methanol, ethanol, and water .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction kettles where the reactants are mixed and heated to facilitate the dechlorination reaction. The product is then purified through filtration and recrystallization to achieve the desired purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Dideschloro Florfenicol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the structure of this compound, potentially enhancing its antibacterial properties.
Substitution: Nucleophilic substitution reactions are common, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, each with potentially different antibacterial properties .
Applications De Recherche Scientifique
Dideschloro Florfenicol has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Florfenicol: The parent compound, which contains chlorine atoms and has a broader spectrum of activity.
Thiamphenicol: Another amphenicol antibiotic with a similar mechanism of action but different chemical structure.
Chloramphenicol: A well-known amphenicol antibiotic with a similar mode of action but associated with more severe side effects.
Uniqueness: Dideschloro Florfenicol is unique due to its lack of chlorine atoms, which may reduce the potential for certain side effects and environmental impacts. Its dechlorinated structure also makes it a valuable compound for studying the mechanisms of dechlorination and defluorination in environmental chemistry .
Propriétés
IUPAC Name |
N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO4S/c1-8(15)14-11(7-13)12(16)9-3-5-10(6-4-9)19(2,17)18/h3-6,11-12,16H,7H2,1-2H3,(H,14,15)/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWQTDMSXSQXOI-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CF)C(C1=CC=C(C=C1)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CF)[C@@H](C1=CC=C(C=C1)S(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101121761 | |
| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101121761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138872-76-1 | |
| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138872-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]-, [R-(R*,S*)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101121761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate](/img/structure/B1140800.png)









